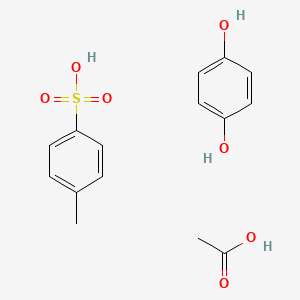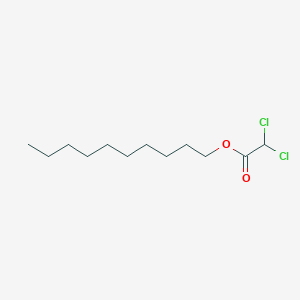
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol is an organic compound that features a cyclohexyl ring substituted with a methoxy group and a phenylpropane-1,3-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanol with methanol in the presence of an acid catalyst to form 1-methoxycyclohexane. This intermediate can then undergo a Friedel-Crafts alkylation with benzene to introduce the phenyl group, followed by a reduction reaction to form the final diol product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as distillation and recrystallization to purify the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学的研究の応用
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(1-Methoxycyclohexyl)-3-phenyl-1,3-propanedione
- 1-(1-Methoxycyclohexyl)methanamine hydrochloride
Uniqueness
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-diol is unique due to its specific structural features, such as the combination of a methoxycyclohexyl ring and a phenylpropane-1,3-diol moiety
特性
CAS番号 |
84022-32-2 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
1-(1-methoxycyclohexyl)-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H24O3/c1-19-16(10-6-3-7-11-16)15(18)12-14(17)13-8-4-2-5-9-13/h2,4-5,8-9,14-15,17-18H,3,6-7,10-12H2,1H3 |
InChIキー |
GUCXHQANOYKSQM-UHFFFAOYSA-N |
正規SMILES |
COC1(CCCCC1)C(CC(C2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)


![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)





![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)


![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
